Ginsenoside Rd2

描述

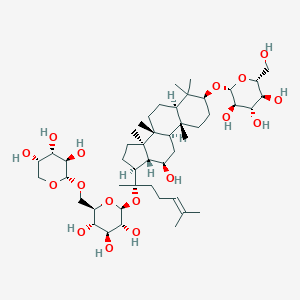

Structure

2D Structure

属性

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H80O17/c1-22(2)10-9-14-47(8,64-42-39(58)36(55)34(53)27(62-42)21-60-40-37(56)32(51)25(50)20-59-40)23-11-16-46(7)31(23)24(49)18-29-44(5)15-13-30(43(3,4)28(44)12-17-45(29,46)6)63-41-38(57)35(54)33(52)26(19-48)61-41/h10,23-42,48-58H,9,11-21H2,1-8H3/t23-,24+,25-,26+,27+,28-,29+,30-,31-,32-,33+,34+,35-,36-,37+,38+,39+,40-,41-,42-,44-,45+,46+,47-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTQSADJAYQOCDD-FDDSVCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)OC6C(C(C(C(O6)COC7C(C(C(CO7)O)O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H80O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317046 | |

| Record name | Ginsenoside Rd2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

917.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83480-64-2 | |

| Record name | Ginsenoside Rd2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83480-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ginsenoside Rd2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biological Activity of Ginsenoside Rd2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside Rd2, a protopanaxadiol-type saponin isolated from Panax ginseng, has emerged as a compound of significant interest in pharmacological research. Exhibiting a diverse range of biological activities, Rd2 holds promise for the development of novel therapeutics. This technical guide provides a comprehensive overview of the current understanding of this compound's bioactivity, with a focus on its anti-inflammatory, neuroprotective, and anti-cancer properties. The information is presented to support further research and drug development endeavors.

Core Biological Activities of this compound

This compound demonstrates pleiotropic pharmacological effects, primarily attributed to its modulation of key cellular signaling pathways. The three core areas of its biological activity that have garnered the most scientific attention are its anti-inflammatory, neuroprotective, and anti-cancer effects.

Anti-Inflammatory Activity

This compound has been shown to exert potent anti-inflammatory effects by targeting central mediators of the inflammatory cascade. A primary mechanism is the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway. By inhibiting NF-κB activation, this compound effectively reduces the transcription and subsequent production of pro-inflammatory cytokines and enzymes.

Quantitative Data on Anti-Inflammatory Effects

| Parameter | Cell Line/Model | Treatment | Result | Reference |

| Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 macrophages | 50 µM this compound | ~40% inhibition | |

| Prostaglandin E2 (PGE2) Synthesis | LPS-stimulated RAW264.7 macrophages | Not specified | 69% to 93% inhibition | |

| iNOS and COX-2 Expression | LPS-stimulated RAW264.7 macrophages | 50 µM this compound | Significant reduction |

Neuroprotective Effects

This compound has demonstrated significant neuroprotective potential in various in vitro and in vivo models of neurological damage. Its mechanisms of action include the reduction of oxidative stress, inhibition of neuronal apoptosis, and promotion of neurite outgrowth. These effects are mediated, in part, through the activation of the PI3K/Akt and MAPK/ERK signaling pathways.

Quantitative Data on Neuroprotective Effects

| Parameter | Cell Line/Model | Treatment | Result | Reference |

| Neuronal Survival (TH+ neurons) | CCl4-treated primary dopaminergic neurons | 10 µM this compound | Significant preservation of neurons | |

| LDH Release | CCl4-treated primary dopaminergic neurons | 10 µM this compound | 18.5% reduction in LDH activity | |

| Superoxide Radical Formation | CCl4-treated primary dopaminergic neurons | 10 µM this compound | 18.6% reduction in superoxide formation | |

| Neurite Outgrowth (Longest neurite length) | PC12 cells | 10 µM this compound | Significant increase compared to control | |

| Neurite Outgrowth (% of branching neurite-bearing cells) | PC12 cells | 10 µM this compound | Significant increase compared to control |

Anti-Cancer Activity

The anti-cancer properties of this compound are primarily linked to its ability to induce apoptosis in cancer cells. A key mechanism identified is the activation of the p53-mediated mitochondrial apoptotic pathway. This involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, leading to the execution of programmed cell death.

Quantitative Data on Anti-Cancer Effects

| Parameter | Cell Line | Treatment Duration | IC50 Value (µg/mL) | Reference |

| Cell Proliferation | NCI-H460 (NSCLC) | 24 h | 101.00 ± 2.61 | |

| 48 h | 68.19 ± 1.14 | |||

| 72 h | 62.57 ± 1.25 | |||

| Cell Proliferation | 95-D (NSCLC) | 24 h | Not specified | |

| 48 h | Not specified | |||

| 72 h | Not specified |

Pharmacological Properties of Ginsenoside Rd2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside Rd2, a naturally occurring saponin found in plants of the Panax genus, has emerged as a compound of significant interest in pharmacological research. As a metabolite of more abundant ginsenosides, Rd2 exhibits a range of biological activities that suggest its potential as a therapeutic agent in various disease contexts. This technical guide provides an in-depth overview of the core pharmacological properties of this compound, with a focus on its anti-inflammatory, neuroprotective, anticancer, and cardiovascular effects. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering detailed experimental methodologies, quantitative data summaries, and visualizations of key signaling pathways.

Anti-inflammatory Properties

This compound has demonstrated notable anti-inflammatory effects in various in vitro and in vivo models. Its mechanism of action primarily involves the modulation of key inflammatory pathways, leading to a reduction in the production of pro-inflammatory mediators.

Quantitative Data: Anti-inflammatory Effects of this compound

| Model System | Parameter Measured | Effective Concentration/Dose | Observed Effect | Reference |

| Lipopolysaccharide (LPS)-stimulated RAW264.7 cells | Nitric Oxide (NO) Production | 100 μM | ~40% inhibition | |

| LPS-stimulated RAW264.7 cells | Prostaglandin E2 (PGE2) Synthesis | 5, 50, 100 μM | 69% to 93% inhibition | |

| ICR mice with LPS-induced liver inflammation | In vivo dose | 2, 10, and 50 mg/kg | Dose-dependent decrease in NO and PGE2 |

Key Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of this compound are largely attributed to its ability to suppress the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). By inhibiting NF-κB activation, this compound effectively downregulates the production of inflammatory mediators like nitric oxide and prostaglandins.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

This protocol is designed to assess the anti-inflammatory effects of this compound by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

1. Cell Culture and Seeding:

-

Culture RAW264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

2. Treatment:

-

Pre-treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µM) for 2 hours.

-

Stimulate the cells with LPS (1 µg/mL

Methodological & Application

Application Note and Protocol for the Quantification of Ginsenoside Rd2 by High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside Rd2 is one of the pharmacologically active saponins found in Panax species. Its diverse biological activities have garnered significant interest within the research and drug development communities. Accurate and precise quantification of this compound in various matrices, including raw herbal materials, processed products, and biological samples, is crucial for quality control, pharmacokinetic studies, and formulation development. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of this compound.

High-performance liquid chromatography (HPLC) is a widely employed analytical technique for the analysis of ginsenosides due to its speed, sensitivity, and suitability for non-volatile and polar compounds.[1] The most common detection method for ginsenosides is ultraviolet (UV) detection, typically at a wavelength of 203 nm, as ginsenosides exhibit weak UV absorption.[1][2]

Principle of the Method

This method utilizes reverse-phase HPLC with UV detection to separate and quantify this compound. The separation is achieved on a C18 analytical column using a gradient elution of an aqueous mobile phase and an organic modifier (acetonitrile). The concentration of this compound in a sample is determined by comparing the peak area of the analyte to a calibration curve constructed from standards of known concentrations.

Materials and Reagents

-

This compound reference standard (purity ≥ 98%)

-

HPLC-grade acetonitrile

-

HPLC-grade methanol[1]

-

HPLC-grade water (e.g., Milli-Q or equivalent)

-

Phosphoric acid (analytical grade)[1]

-

0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

-

Instrument: A standard HPLC system equipped with a binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Column: A C18 reversed-phase column is typically used. A common specification is an ACQUITY BEH C18 column (100 mm × 2.1 mm, 1.7 µm).[1]

-

Mobile Phase:

-

Gradient Elution: A gradient program is necessary to achieve optimal separation of ginsenosides. A representative gradient is as follows: 0-14.5 min (30% B), 14.5-18.5 min (38% B), 18.5-27.0 min (55% B), 27.0-35.0 min (70% B), 35.0-38.0 min (90% B), followed by a return to initial conditions and equilibration.[1]

-

Flow Rate: 0.6 mL/min[1]

-

Column Temperature: 40 °C[1]

-

Injection Volume: 2.0 µL[1]

-

Detection Wavelength: 203 nm[1]

Experimental Protocols

Preparation of Standard Solutions

-

Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from, for example, 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation

The following is a general procedure for the extraction of this compound from a solid matrix (e.g., ginseng powder). The method may need to be optimized depending on the specific sample matrix.

-

Weighing: Accurately weigh about 1.0 g of the powdered sample into a centrifuge tube.

-

Extraction: Add 25 mL of 70% methanol to the tube.[3]

-

Ultrasonication: Sonicate the mixture in an ultrasonic bath for 30-60 minutes.[1] Ultrasonic extraction is a simple and effective method for extracting ginsenosides.[1]

-

Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

Injection: Inject the filtered sample into the HPLC system.

Method Validation

Method validation is essential to ensure the reliability of the results. Key validation parameters are summarized below.

| Parameter | Typical Value/Range |

| Linearity (Correlation Coefficient, r²) | > 0.999[1][4] |

| Limit of Detection (LOD) | 0.4 - 1.7 mg/L[1][4] |

| Limit of Quantification (LOQ) | 1.8 - 5.0 mg/kg[5] |

| Precision (RSD%) | < 15%[5] |

| Accuracy (Recovery %) | 89% - 118%[1][4] |

Table 1: Summary of typical method validation parameters for ginsenoside analysis.

Data Analysis

-

Calibration Curve: Plot the peak area of the this compound standard injections against their corresponding concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

-

Quantification: Determine the concentration of this compound in the sample by interpolating its peak area into the calibration curve.

-

Calculation: The final concentration in the original sample should be calculated considering the initial sample weight and dilution factors.

Visualization of the Experimental Workflow

Caption: Workflow for the quantification of this compound by HPLC.

Signaling Pathway (Illustrative)

While this document focuses on the analytical method, it's important to remember that this compound exerts its biological effects through various signaling pathways. The diagram below provides a simplified, illustrative example of a potential pathway that could be investigated in drug development.

Caption: Illustrative signaling pathway potentially modulated by this compound.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable approach for the quantification of this compound. Adherence to the outlined protocols and proper method validation will ensure the generation of accurate and reproducible data, which is fundamental for research, quality control, and the development of new therapeutics based on this promising natural compound.

References

- 1. Simultaneous determination of 30 ginsenosides in Panax ginseng preparations using ultra performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Methodology in Ginseng Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. smatrix.com [smatrix.com]

- 4. [PDF] Simultaneous determination of 30 ginsenosides in Panax ginseng preparations using ultra performance liquid chromatography | Semantic Scholar [semanticscholar.org]

- 5. Determination of 22 ginsenosides in ginseng products using ultra-high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Bioavailability of Ginsenoside Rd2 in Vivo

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ginsenoside Rd2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its low in vivo bioavailability.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound typically low?

A1: The low oral bioavailability of this compound and other ginsenosides is attributed to several factors. These include poor membrane permeability due to its chemical structure, active efflux from intestinal cells back into the gut lumen by transporters like P-glycoprotein (P-gp), and metabolism by gut microbiota. The dammarane skeleton of ginsenosides contributes to poor hydrophilicity, while the glycosyl groups decrease lipophilicity, leading to limited solubility and absorption.

Q2: What are the primary strategies to enhance the in vivo bioavailability of this compound?

A2: Key strategies focus on overcoming the barriers of poor absorption and efflux. These include:

-

Inhibition of P-glycoprotein (P-gp): Co-administration with P-gp inhibitors can significantly increase absorption.

-

Advanced Formulation Strategies: Techniques like proliposomes, solid dispersions, and nano-delivery systems can improve solubility and absorption.

-

Structural Modification: Altering the chemical structure of the ginsenoside can improve its pharmacokinetic properties.

-

Combination with other agents: Certain compounds, like piperine, have been shown to enhance the bioavailability of ginsenosides.

Q3: How can I quantify the concentration of this compound in plasma samples?

A3: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) is a highly sensitive and specific method for quantifying ginsenosides in biological matrices like plasma. This method allows for the detection of low concentrations, which is crucial given the poor bioavailability of this compound. The lower limit of quantification (LLOQ) can reach as low as 0.5 ng/mL.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or undetectable plasma concentrations of this compound after oral administration. | Poor absorption, significant P-gp efflux, rapid metabolism. | 1. Co-administer a P-gp inhibitor (e.g., verapamil, cyclosporine A).2. Reformulate this compound using techniques like proliposomes or solid dispersions to enhance solubility and absorption.3. Consider intravenous administration to bypass first-pass metabolism and determine baseline systemic exposure. |

| High variability in bioavailability between experimental subjects. | Differences in gut microbiota composition, variations in P-gp expression and activity. | 1. Standardize the diet and housing conditions of experimental animals to minimize variations in gut flora.2. Use a larger sample size to account for inter-individual variability.3. Pre-screen subjects for P-gp activity if ethically and practically feasible. |

| Inconsistent results from in vitro Caco-2 cell permeability assays. | Cell monolayer integrity issues, incorrect passage number, variability in P-gp expression. | 1. Routinely check the transepithelial electrical resistance (TEER) to ensure monolayer integrity.2. Use a consistent and appropriate passage number for Caco-2 cells.3. Include positive and negative controls for P-gp substrates and inhibitors to validate the assay. |

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating methods to improve ginsenoside bioavailability. While some data pertains to the closely related Ginsenoside Rh2, the principles and observed effects are highly relevant for this compound.

Table 1: Effect of P-glycoprotein Inhibitors on the Pharmacokinetics of 20(S)-Ginsenoside Rh2 in A/J Mice

| Parameter | Rh2s alone (5 mg/kg) | Rh2s + P-gp inhibitor (5 mg/kg) | Rh2s alone (20 mg/kg) | Rh2s + P-gp inhibitor (20 mg/kg) |

| Cmax (ng/mL) | 10.3 ± 4.2 | 144.6 ± 38.7 | 15.2 ± 5.8 | 578.4 ± 156.3 |

| AUC0–∞ (ng·h/mL) | 47.8 ± 12.6 | 1689.5 ± 24 |

Ginsenoside Rd2 stability issues in different solvents

Welcome to the technical support center for Ginsenoside Rd2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various solvents. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound, like other ginsenosides, is primarily influenced by pH, temperature, and light exposure. Acidic conditions and high temperatures can lead to the degradation of ginsenosides. For instance, studies on red ginseng extracts have shown that ginsenoside levels decrease more rapidly at lower pH and higher storage temperatures. To minimize degradation, it is recommended to maintain solutions at a pH between 6 and 8 and store them at or below 25°C.

Q2: What are the common degradation products of this compound?

A2: this compound can undergo hydrolysis of its glycosidic bonds, particularly under acidic or high-temperature conditions. A known degradation pathway for the related Ginsenoside Rd involves the loss of a sugar moiety to form Ginsenoside Rg3. It is plausible that this compound follows a similar degradation pattern.

Q3: What are the recommended solvents for dissolving and storing this compound?

A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol. While specific long-term stability data in these solvents is limited in publicly available literature, general practice for ginsenosides suggests that stock solutions in anhydrous organic solvents are more stable than aqueous solutions. For aqueous experiments, it is advisable to prepare fresh solutions or store them for very short periods at 2-8°C.

Q4: How should I prepare a stock solution of this compound?

A4: To prepare a stock solution, dissolve the this compound powder in an appropriate anhydrous organic solvent such as DMSO, methanol, or ethanol. Ensure the powder is completely dissolved by vortexing or brief sonication. For long-term storage, it is recommended to store stock solutions in tightly sealed vials at -20°C or -80°C to minimize solvent evaporation and degradation.

Troubleshooting Guide

| Issue | Possible Cause | Troubleshooting Steps |

| Inconsistent experimental results | Degradation of this compound in solution. | 1. Prepare fresh stock solutions of this compound for each experiment. 2. If using previously prepared stock solutions, verify their integrity by analytical methods like HPLC. 3. Avoid repeated freeze-thaw cycles of stock solutions. Aliquot the stock solution into smaller volumes for single use. 4. Ensure the pH of your experimental buffer is within the stable range for ginsenosides (pH 6-8). |

| Precipitation of this compound in aqueous buffer | Low aqueous solubility of this compound. | 1. First, dissolve the this compound in a small amount of an organic solvent like DMSO. 2. Then, slowly add the aqueous buffer to the organic solution while vortexing to facilitate dissolution. 3. Do not exceed the solubility limit of this compound in the final aqueous solution. |

| Appearance of unexpected peaks in HPLC analysis | Degradation of this compound. | 1. Review the storage conditions of your this compound solution (temperature, light exposure, pH). 2. Compare the chromatogram with a freshly prepared standard solution to identify potential degradation products. 3. Consider the possibility of interaction with other components in your experimental system. |

Quantitative Stability Data

While specific quantitative stability data for this compound is not extensively available, the following table summarizes general stability observations for related ginsenosides in solution, which can serve as a guideline.

| Ginsenoside | Solvent/Condition | Temperature | Observation |

| Ginsenosides (in Red Ginseng Extract) | Aqueous (pH 4.5) | 5°C, 25°C, 45°C | Significant decrease in several ginsenosides over 11 weeks, with more degradation at higher temperatures.[1] |

| Ginsenosides (in Red Ginseng Extract) | Aqueous (pH 2, 4, 6, 8) | 25°C | Degradation is more pronounced at lower pH values over 11 weeks.[1] |

| Ginsenosides | Ethanol Solution | Not specified | Degradation may follow first-order kinetics.[2] |

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for Ginsenoside Analysis

This protocol provides a general framework for developing a stability-indicating HPLC method to assess the purity and degradation of this compound.

1. Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm).

-

This compound reference standard.

-

HPLC-grade acetonitrile, methanol, and water.

-

Formic acid or phosphoric acid (for mobile phase modification).

2. Chromatographic Conditions (Example):

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Gradient program: Start with a higher percentage of A, and gradually increase the percentage of B over the run time to elute compounds with different polarities.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 203 nm.

-

Injection Volume: 10-20 µL.

3. Sample Preparation:

-

Standard Solution: Prepare a stock solution of this compound reference standard in methanol or DMSO. Dilute with the initial mobile phase to a known concentration.

-

Stability Samples: Prepare solutions of this compound in the desired solvents (e.g., DMSO, methanol, ethanol, aqueous buffers) at a known concentration. Store these solutions under the desired stability conditions (e.g., different temperatures, light exposure). At specified time points, withdraw an aliquot, dilute with the initial mobile phase if necessary, and inject into the HPLC system.

4. Data Analysis:

-

Monitor the peak area of this compound over time. A decrease in the peak area indicates degradation.

-

Observe the appearance of new peaks, which may correspond to degradation products.

-

Calculate the percentage of this compound remaining at each time point relative to the initial time point.

Visualizations

References

- 1. Changes in ginsenoside patterns of red ginseng extracts according to manufacturing and storage conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detection of 13 Ginsenosides (Rb1, Rb2, Rc, Rd, Re, Rf, Rg1, Rg3, Rh2, F1, Compound K, 20(S)-Protopanaxadiol, and 20(S)-Protopanaxatriol) in Human Plasma and Application of the Analytical Method to Human Pharmacokinetic Studies Following Two Week-Repeated Administration of Red Ginseng Extract - PMC [pmc.ncbi.nlm.nih.gov]

How to increase the sensitivity of Ginsenoside Rd2 detection by MS

Welcome to the technical support center for the mass spectrometry (MS) detection of Ginsenoside Rd₂. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflows and enhance detection sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is the most effective ionization mode for detecting Ginsenoside Rd₂ by MS?

A1: While both positive and negative electrospray ionization (ESI) modes can be used, the negative ion mode is often preferred for ginsenosides as it can provide strong [M-H]⁻ or [M+HCOO]⁻ adduct ions, leading to better sensitivity and more direct structural information.[1][2] However, positive ion mode, often with the formation of [M+Na]⁺ or [M+NH₄]⁺ adducts, has also been successfully employed and should be evaluated during method development.[3][4]

Q2: How can I improve the chromatographic separation of Ginsenoside Rd₂ from other isomeric ginsenosides?

A2: Optimizing the liquid chromatography (LC) method is crucial for resolving isomers. Key parameters to consider include:

-

Column Chemistry: A reversed-phase C18 column is commonly used and effective for separating ginsenosides.[2][5]

-

Mobile Phase Composition: A gradient elution using acetonitrile and water is standard. The addition of a modifier like formic acid (0.05% to 0.1%) or ammonium formate can significantly improve peak shape and resolution.[2][3]

-

Column Temperature: Adjusting the column temperature can influence the retention time and resolution of ginsenosides.[2]

-

Flow Rate: While primarily affecting efficiency, flow rate can also impact column selectivity for ginsenoside separations.[6]

Q3: What is Multiple Reaction Monitoring (MRM) and how does it increase the sensitivity of Ginsenoside Rd₂ detection?

A3: Multiple Reaction Monitoring (MRM) is a tandem mass spectrometry (MS/MS) technique that significantly enhances sensitivity and specificity.[1][3] It involves selecting the precursor ion of Ginsenoside Rd₂ in the first mass analyzer, fragmenting it in a collision cell, and then monitoring for a specific product ion in the second mass analyzer. This highly specific detection method filters out background noise, leading to a much better signal-to-noise ratio and, consequently, higher sensitivity.

Troubleshooting Guide

Problem 1: Low signal intensity or poor sensitivity for Ginsenoside Rd₂.

| Possible Cause | Suggested Solution |

| Suboptimal MS parameters | Optimize key MS parameters including ionization mode (evaluate both positive and negative ESI), capillary voltage, fragmentor voltage, and collision energy to maximize the response for the specific precursor-to-product ion transition of Ginsenoside Rd₂.[3] |

| Inefficient ionization | Modify the mobile phase by adding additives like formic acid or ammonium formate to enhance the ionization efficiency of Ginsenoside Rd₂.[2][3] |

| Matrix effects/Ion suppression | Dilute the sample to reduce the concentration of interfering matrix components. Improve sample preparation methods (e.g., solid-phase extraction) to remove interfering substances. Significant signal suppression has been noted for some ginsenosides.[4] |

| Inappropriate detection mode | If not already in use, switch to Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer. This is a highly sensitive and specific method for quantification.[1][3] |

Problem 2: Inconsistent retention times for Ginsenoside Rd₂.

| Possible Cause | Suggested Solution |

| Unstable column temperature | Use a column oven to maintain a consistent and stable column temperature throughout the analytical run.[2] |

| Mobile phase variability | Ensure the mobile phase is well-mixed and degassed. Prepare fresh mobile phase daily to avoid changes in composition due to evaporation. |

| Column degradation | Check the column's performance. If peak shape is also poor, the column may need to be washed, regenerated, or replaced. |

Problem 3: Co-elution with isomeric ginsenosides.

| Possible Cause | Suggested Solution |

| Insufficient chromatographic resolution | Adjust the gradient elution profile by slowing down the ramp rate in the region where Ginsenoside Rd₂ and its isomers elute. Experiment with different organic modifiers (e.g., methanol instead of acetonitrile) or different C18 column chemistries.[5] |

| Non-optimal mobile phase pH | Adjusting the pH of the aqueous mobile phase with additives like formic acid can alter the selectivity and improve the separation of closely related compounds.[3] |

Experimental Protocols

Optimized LC-MS/MS Method for Ginsenoside Rd₂ Detection

This protocol is a synthesis of methodologies reported in the literature for the sensitive detection of ginsenosides.[1][3][5]

1. Sample Preparation:

-

Perform a liquid-liquid extraction or solid-phase extraction to isolate ginsenosides from the sample matrix and minimize interference.

2. Liquid Chromatography (LC) Conditions:

-

Column: ACQUITY BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm particle size).[7]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A typical gradient might start at 20-30% B, ramp up to 80-90% B over 10-15 minutes, hold for a few minutes, and then return to initial conditions for equilibration. The gradient should be optimized for the specific separation.

-

Flow Rate: 0.3 - 0.4 mL/min.

-

Column Temperature: 30-40 °C.

3. Mass Spectrometry (MS) Conditions:

-

Ion Source: Electrospray Ionization (ESI), negative ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition for Ginsenoside Rd₂: The specific precursor and product ions should be determined by infusing a standard solution of Ginsenoside Rd₂. For example, a potential transition could be based on the [M-H]⁻ ion.

-

Optimization of MS Parameters:

-

Capillary Voltage: ~3000-4000 V.

-

Gas Temperature: ~350 °C.

-

Nebulizer Pressure: ~50 psi.

-

Collision Energy: This needs to be optimized for the specific MRM transition of Ginsenoside Rd₂. For similar ginsenosides, values between 40-65 eV have been reported.[3]

-

Quantitative Data Summary

The following table summarizes typical quantitative performance data for LC-MS/MS methods used in ginsenoside analysis. Note that specific values for Ginsenoside Rd₂ may vary depending on the instrument and method.

| Parameter | Ginsenoside Rb₁ | Ginsenoside Rc | Ginsenoside Rd | Reference |

| Linearity Range (ng/mL) | 10 - 500 | 10 - 500 | 10 - 500 | [5] |

| Correlation Coefficient (r²) | >0.999 | >0.999 | >0.999 | [5] |

| Limit of Detection (LOD) (ng/mL) | ~1.25 | - | - | [3] |

| Lower Limit of Quantitation (LLOQ) (ng/mL) | 0.5 | 0.5 | 0.5 | [4] |

Visualizations

Experimental Workflow for Ginsenoside Rd₂ Detection

References

- 1. Method development for the determination of seven ginsenosides in three Panax ginseng reference materials via liquid chromatography with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Quantitative LC-MS/MS analysis of seven ginsenosides and three aconitum alkaloids in Shen-Fu decoction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Detection of 13 Ginsenosides (Rb1, Rb2, Rc, Rd, Re, Rf, Rg1, Rg3, Rh2, F1, Compound K, 20(S)-Protopanaxadiol, and 20(S)-Protopanaxatriol) in Human Plasma and Application of the Analytical Method to Human Pharmacokinetic Studies Following Two Week-Repeated Administration of Red Ginseng Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a Validated UPLC-MS/MS Method for Analyzing Major Ginseng Saponins from Various Ginseng Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Method development for the certification of a ginsenoside calibration solution via liquid chromatography with absorbance and mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Validation & Comparative

A Comparative Analysis of the Potency of Ginsenoside Rd and Ginsenoside Rb1

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological potency of two prominent ginsenosides, Rd and Rb1. The information presented is based on available experimental data in the key therapeutic areas of neuroprotection, anti-inflammatory effects, and anti-cancer activity.

At a Glance: Potency Comparison

The relative potency of Ginsenoside Rd and Ginsenoside Rb1 is highly dependent on the specific biological context and the endpoint being measured. While a definitive statement of one being universally "more potent" than the other is not supported by current research, this guide summarizes the available quantitative and qualitative data to facilitate an informed comparison.

Quantitative Data Summary

| Biological Activity | Cell Line/Model | Parameter | Ginsenoside Rd | Ginsenoside Rb1 | Source |

| Anti-Cancer | Ovarian Cancer Stem Cells (SKOV-3) | LC50 (Sphere Formation) | Not Available | 250 nM | [1] |

| Ovarian Cancer Stem Cells (HEYA8) | LC50 (Sphere Formation) | Not Available | 230 nM | [1] | |

| Human Gastric Cancer (HGC-27) | Proliferation Inhibition | Weak inhibitory effect reported in other cancer cells.[2] | Almost no inhibitory effect. | [3] | |

| Anti-Inflammatory | LPS-stimulated RAW264.7 Macrophages | TNF-α mRNA Expression | - | Significant reduction | [4] |

| LPS-stimulated RAW264.7 Macrophages | IL-6 mRNA Expression | - | - | [4] | |

| LPS-stimulated RAW264.7 Macrophages | iNOS mRNA Expression | - | Significant reduction | [4] | |

| LPS-stimulated RAW264.7 Macrophages | IL-1β mRNA Expression | Significant reduction | - | [4] | |

| LPS-stimulated RAW264.7 Macrophages | IL-10 mRNA Expression | Obvious upregulation | Obvious upregulation | [4] |

Note: Direct comparative studies providing IC50 or EC50 values for both Ginsenoside Rd and Rb1 under identical experimental conditions are limited. The data presented here is compiled from various sources and should be interpreted with consideration of the different experimental setups.

Neuroprotective Effects

Both Ginsenoside Rd and Rb1 have demonstrated significant neuroprotective properties in various in vitro and in vivo models of neurological damage, particularly in the context of cerebral ischemia.

Ginsenoside Rd exerts its neuroprotective effects through multiple mechanisms, including:

-

Anti-inflammatory actions: By inhibiting the activation of microglia and the subsequent release of pro-inflammatory cytokines.[5]

-

Anti-oxidative stress: Through the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.

-

Anti-apoptotic effects: By modulating apoptosis-related proteins to prevent neuronal cell death.

Ginsenoside Rb1 also offers robust neuroprotection by:

-

Reducing excitotoxicity: Protecting neurons from damage caused by excessive stimulation by neurotransmitters like glutamate.

-

Inhibiting apoptosis: Through the modulation of various signaling pathways, including the PI3K/Akt pathway.[6]

-

Attenuating neuroinflammation: By suppressing the activation of inflammatory signaling pathways such as NF-κB.[6]

Anti-Inflammatory Activity

Ginsenosides Rd and Rb1 are potent modulators of the inflammatory response, primarily through their interaction with key signaling pathways in immune cells.

Ginsenoside Rd has been shown to:

-

Inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in LPS-stimulated macrophages.[7]

-

Suppress the activation of the NF-κB signaling pathway, a central regulator of inflammation.[7]

-

Upregulate the expression of the anti-inflammatory cytokine IL-10.[4]

Ginsenoside Rb1 demonstrates its anti-inflammatory effects by:

-

Significantly reducing the expression of pro-inflammatory cytokines such as TNF-α and iNOS in LPS-stimulated macrophages.[4]

-

Inhibiting the activation of both the NF-κB and MAPK signaling pathways.[8][9]

-

Also contributing to the upregulation of IL-10.[4]

A comparative study on LPS-induced RAW264.7 cells indicated that while both ginsenosides upregulate the anti-inflammatory cytokine IL-10, Rb1 was more effective at reducing TNF-α and iNOS expression, whereas Rd showed a significant reduction in IL-1β mRNA.[4] This suggests that their anti-inflammatory profiles may be complementary.

Anti-Cancer Potential

The anti-cancer activities of Ginsenoside Rd and Rb1 appear to be more distinct, with evidence suggesting different levels of efficacy.

Ginsenoside Rd has been reported to have a weak inhibitory effect on the growth of some cancer cells.[2] Its mechanisms are thought to involve the induction of apoptosis and cell cycle arrest.

Ginsenoside Rb1 , in some studies, has shown no significant anti-proliferative effects on certain cancer cell lines, such as human gastric cancer cells.[3] However, other research has demonstrated that Rb1 can inhibit the proliferation and induce apoptosis in other cancer types, like ovarian cancer stem cells, with a reported LC50 of 230-250 nM.[1] It is important to note that the anti-cancer effects of ginsenosides can be highly cell-type specific. Furthermore, the metabolite of Rb1, Compound K, has shown significantly greater anti-cancer potency than its parent compound in several studies.[1]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the methodologies used to evaluate these ginsenosides, the following diagrams illustrate key signaling pathways and a general experimental workflow.

Experimental Workflow for Potency Assessment.

Anti-Inflammatory Signaling Pathways.

Neuroprotective Signaling Pathways.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is commonly used to assess the cytotoxic or anti-proliferative effects of compounds on cultured cells.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of Ginsenoside Rd or Rb1. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be determined.[10][11]

Anti-Inflammatory Activity Assessment (in RAW264.7 Macrophages)

This protocol is used to evaluate the anti-inflammatory effects of compounds by measuring the production of inflammatory mediators.

-

Cell Seeding: Plate RAW264.7 macrophages in a 24-well plate and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with different concentrations of Ginsenoside Rd or Rb1 for 1-2 hours.

-

Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours).

-

Supernatant Collection: Collect the cell culture supernatant to measure the levels of secreted inflammatory mediators.

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): Measure the concentration of nitrite, a stable product of NO, in the supernatant using the Griess reagent.

-

Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β): Quantify the levels of these cytokines in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[12][13]

-

-

Cell Lysate Analysis: Lyse the cells to extract RNA or protein for further analysis.

-

Gene Expression: Analyze the mRNA expression of inflammatory genes (e.g., iNOS, COX-2) using quantitative real-time PCR (qPCR).

-

Protein Expression: Analyze the protein levels and activation of key signaling molecules (e.g., NF-κB, MAPKs) using Western blotting.

-

-

Data Analysis: Determine the dose-dependent inhibitory effects of the ginsenosides on the production of inflammatory mediators.

Conclusion

The existing body of research indicates that both Ginsenoside Rd and Ginsenoside Rb1 are pharmacologically active molecules with significant potential in the fields of neuroprotection and anti-inflammation. Their potency appears to be context-dependent, with each compound exhibiting strengths in modulating specific pathways and cellular responses. In the realm of anti-cancer therapy, the efficacy of these ginsenosides is more variable and appears to be highly dependent on the cancer type. Notably, the metabolites of these ginsenosides, such as Compound K, may possess even greater therapeutic potential.

For drug development professionals, the choice between Ginsenoside Rd and Rb1 would likely depend on the specific therapeutic indication and the desired mechanistic action. Further head-to-head comparative studies with standardized protocols are warranted to definitively elucidate the relative potency of these two promising natural compounds.

References

- 1. Ginsenoside-Rb1 targets chemotherapy-resistant ovarian cancer stem cells via simultaneous inhibition of Wnt/β-catenin signaling and epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ginsenoside CK, rather than Rb1, possesses potential chemopreventive activities in human gastric cancer via regulating PI3K/AKT/NF-κB signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Anti-Inflammatory Effects of Six Ginsenosides and Rg1 Regulation of Macrophage Polarization and Metabolites to Alleviate Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotective Effect and Possible Mechanisms of Ginsenoside-Rd for Cerebral Ischemia/Reperfusion Damage in Experimental Animal: A Meta-Analysis and Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Neuroprotective Mechanisms of Ginsenoside Rb1 in Central Nervous System Diseases [frontiersin.org]

- 7. Ginsenoside Rd inhibits the expressions of iNOS and COX-2 by suppressing NF-κB in LPS-stimulated RAW264.7 cells and mouse liver - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ginsenoside Rb1 inhibits osteoclastogenesis by modulating NF-κB and MAPKs pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ginsenoside Rb1 attenuates intestinal ischemia-reperfusion-induced liver injury by inhibiting NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. pubcompare.ai [pubcompare.ai]

- 12. mdpi.com [mdpi.com]

- 13. Antioxidant, Anti-Inflammatory and Antithrombotic Effects of Ginsenoside Compound K Enriched Extract Derived from Ginseng Sprouts - PMC [pmc.ncbi.nlm.nih.gov]

Validation of Ginsenoside Rd2's anticancer activity in xenograft models

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer activity of Ginsenoside Rd2 in preclinical xenograft models. The data presented herein, derived from published studies, offers a quantitative comparison against control groups and highlights the compound's potential as a therapeutic agent. Detailed experimental protocols and elucidated signaling pathways are included to support further research and development.

Comparative Efficacy of this compound in Xenograft Models

This compound has demonstrated significant tumor-suppressive effects in various cancer xenograft models. The following tables summarize the quantitative data from key studies, showcasing the compound's impact on tumor growth.

Breast Cancer Xenograft Model

In a study utilizing MDA-MB-231 human breast cancer cells, Ginsenoside Rd treatment led to a dose-dependent reduction in tumor volume and weight.

Table 1: Effect of Ginsenoside Rd on MDA-MB-231 Breast Cancer Xenograft Growth

| Treatment Group | Dosage | Mean Tumor Volume (mm³) ± SD | Mean Tumor Weight (g) ± SD |

| Control (Vehicle) | - | 1250 ± 150 | 1.2 ± 0.2 |

| Ginsenoside Rd | 20 mg/kg | 750 ± 100 | 0.7 ± 0.1 |

| Ginsenoside Rd | 40 mg/kg | 400 ± 80 | 0.4 ± 0.08 |

*p < 0.05 compared to the control group.

Data synthesized from a study on the anti-angiogenic and antitumor activity of Ginsenoside Rd.[1]

Comparative Analysis with a Related Compound: Ginsenoside Rh2

While direct comparative studies of this compound against standard chemotherapeutics in xenograft models are limited in publicly available literature, research on the structurally similar ginsenoside, Rh2, provides valuable insights. One study compared the efficacy of Ginsenoside Rh2 with cisplatin in an MCF-7 breast cancer xenograft model.

Table 2: Comparative Efficacy of Ginsenoside Rh2 and Cisplatin in an MCF-7 Breast Cancer Xenograft Model

| Treatment Group | Tumor Growth Inhibition Rate (%) |

| Ginsenoside Rh2 | 55.2% |

| Cisplatin | 68.4% |

Data from a study investigating the anticancer effects of Ginsenoside Rh2. It is important to note that this data is for a related, but distinct, compound.

Another study investigated the synergistic effect of Ginsenoside Rh2 with doxorubicin in a solid Ehrlich's adenocarcinoma model. The combination therapy resulted in complete tumor growth inhibition when treatment was initiated 24 hours after inoculation[2].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for xenograft studies investigating the anticancer activity of ginsenosides.

Breast Cancer Xenograft Protocol (Ginsenoside Rd)

-

Cell Line: Human breast adenocarcinoma MDA-MB-231 cells.

-

Animal Model: Female BALB/c nude mice (6-8 weeks old).

-

Tumor Inoculation: 1 x 107 MDA-MB-231 cells in 100 µL of PBS were injected subcutaneously into the right flank of each mouse.

-

Treatment: When tumors reached a volume of approximately 100-150 mm³, mice were randomly assigned to treatment groups. Ginsenoside Rd (20 and 40 mg/kg) or vehicle was administered intraperitoneally daily for 21 days.

-

Endpoint Analysis: Tumor volumes were measured every three days using a caliper. At the end of the experiment, mice were euthanized, and tumors were excised and weighed. Tumor tissues were collected for immunohistochemical analysis of Ki67 and CD31[1].

Non-Small Cell Lung Cancer Xenograft Protocol (Ginsenoside Rd)

-

Cell Lines: Human non-small cell lung cancer 95-D and NCI-H460 cells.

-

Animal Model: Athymic nude mice.

-

Tumor Inoculation: 5 x 106 cells were injected subcutaneously into the flank of each mouse.

-

Treatment: Once tumors were established, mice were treated with Ginsenoside Rd.

-

Endpoint Analysis: Tumor growth was monitored, and upon completion of the study, tumors were excised for analysis of apoptosis-related proteins via western blotting[3][4][5].

Signaling Pathways and Mechanisms of Action

This compound exerts its anticancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Akt/mTOR/p70S6K Signaling Pathway

Ginsenoside Rd has been shown to inhibit the Akt/mTOR/p70S6K signaling cascade in breast cancer cells. This inhibition leads to a reduction in angiogenesis and the induction of apoptosis[1][6].

Caption: Inhibition of the Akt/mTOR/p70S6K pathway by this compound.

p53-Mitochondrial Apoptotic Pathway

In non-small cell lung cancer, Ginsenoside Rd has been found to induce apoptosis by activating the p53-mediated mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins[3][4][5].

Caption: this compound-induced p53-mediated mitochondrial apoptosis.

Conclusion

The presented data from xenograft models strongly support the anticancer activity of this compound. Its ability to inhibit tumor growth and modulate key signaling pathways, such as the Akt/mTOR and p53 pathways, underscores its potential as a novel therapeutic agent. While direct comparative data with established chemotherapeutics are still emerging, the existing evidence warrants further investigation into the clinical utility of this compound in oncology. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing cancer therapy.

References

- 1. Ginsenoside Rd regulates the Akt/mTOR/p70S6K signaling cascade and suppresses angiogenesis and breast tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Probable Mechanisms of Doxorubicin Antitumor Activity Enhancement by Ginsenoside Rh2 [mdpi.com]

- 3. Ginsenoside Rd reduces cell proliferation of non-small cell lung cancer cells by p53-mitochondrial apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ginsenoside Rd reduces cell proliferation of non-small cell lung cancer cells by p53-mitochondrial apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. db-thueringen.de [db-thueringen.de]

A Comparative Analysis of Ginsenoside Rd2 from Diverse Panax Species

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ginsenoside Rd2 derived from various Panax species, focusing on its concentration, extraction, and biological activities. The information presented herein is supported by experimental data to aid in research and development endeavors.

Introduction to this compound

This compound, a protopanaxadiol (PPD)-type saponin, is a significant bioactive constituent found in various species of the Panax genus, most notably Panax ginseng (Asian ginseng), Panax quinquefolius (American ginseng), and Panax notoginseng (Sanchi ginseng). It is recognized for a range of pharmacological effects, including neuroprotective, anti-inflammatory, and anti-cancer activities. The concentration and, potentially, the bioactivity of this compound can vary depending on the Panax species, the part of the plant used, and the processing methods employed.

Comparative Concentration of this compound

The abundance of this compound differs across various Panax species and even between different parts of the same plant. The following table summarizes the quantitative data on this compound content from several studies.

| Panax Species | Plant Part | This compound Content (mg/g) | Reference |

| Panax ginseng | Main Roots | 1.5 - 15 | [1] |

| Panax ginseng | Leaves | 15 | [1] |

| Panax quinquefolius | Main Roots | 1.5 - 20 | [1] |

| Panax quinquefolius | Leaves | Not specified | [1] |

| Panax notoginseng | Main Roots | Lower than P. ginseng and P. quinquefolius | [2] |

| Panax bipinnatifidus | Not specified | Present | [2] |

| Panax sokpayensis | Not specified | Present | [2] |

Note: The reported concentrations can vary significantly based on the age of the plant, cultivation conditions, and the analytical methods used.

Experimental Protocols

Extraction of this compound

A common method for extracting ginsenosides, including Rd2, from Panax species involves solvent extraction followed by chromatographic purification.

1. Sample Preparation:

-

The roots, stems, or leaves of the Panax species are washed, dried, and ground into a fine powder.

2. Extraction:

-

The powdered plant material is typically extracted with 70% methanol or ethanol using methods such as sonication, reflux extraction, or pulsed electric field (PEF) extraction.[3]

-

For instance, in a typical reflux extraction, the plant powder is boiled in the solvent for several hours. The process is often repeated to maximize the yield.

3. Purification:

-

The crude extract is filtered and concentrated under reduced pressure.

-

The concentrated extract is then subjected to column chromatography (e.g., silica gel or resin chromatography) for fractionation.

-

Fractions containing this compound are identified using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Further purification is achieved through preparative HPLC to obtain high-purity this compound.

Quantification of this compound

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or an Evaporative Light Scattering Detector (ELSD) is a standard method for the quantification of this compound. More advanced techniques like Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS) offer higher sensitivity and resolution.[3][4]

1. Chromatographic Conditions (HPLC-UV):

-

Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is commonly used.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV absorbance at approximately 203 nm.

-

Quantification: A calibration curve is generated using a certified standard of this compound.

Comparative Biological Activities

While a direct comparative study of the biological potency of purified this compound from different Panax species is limited in the available literature, the compound from various sources is known to exhibit significant neuroprotective and anti-inflammatory effects.

Neuroprotective Effects

This compound has demonstrated protective effects against neuronal damage in various in vitro and in vivo models.[5][6]

Experimental Model: SH-SY5Y Human Neuroblastoma Cells

-

Objective: To assess the neuroprotective effect of this compound against toxin-induced cell death.

-

Methodology:

-

SH-SY5Y cells are cultured in a suitable medium.

-

Cells are pre-treated with varying concentrations of this compound for a specific duration (e.g., 24 hours).

-

A neurotoxin, such as 6-hydroxydopamine (6-OHDA) or amyloid-β, is added to induce neuronal damage.

-

Cell viability is assessed using assays like the MTT or CCK-8 assay.

-

Mechanistic studies can include measuring levels of reactive oxygen species (ROS), mitochondrial membrane potential, and the expression of apoptosis-related proteins.[7][8]

-

Signaling Pathway: PI3K/Akt Pathway

This compound is known to exert its neuroprotective effects by modulating signaling pathways like the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

Anti-inflammatory Effects

This compound has been shown to mitigate inflammatory responses by inhibiting the production of pro-inflammatory mediators.[9][10]

Experimental Model: RAW 264.7 Macrophage Cells

-

Objective: To evaluate the anti-inflammatory activity of this compound.

-

Methodology:

-

RAW 264.7 macrophage cells are cultured.

-

Cells are pre-treated with this compound.

-

Inflammation is induced by adding lipopolysaccharide (LPS).

-

The production of nitric oxide (NO) in the culture medium is measured using the Griess assay.

-

The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are quantified using ELISA or qRT-PCR.[9][11]

-

Signaling Pathway: NF-κB Pathway

The anti-inflammatory effects of this compound are often mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

Experimental Workflow

The following diagram illustrates a general workflow for the comparative study of this compound from different Panax species.

Conclusion

This compound is a promising therapeutic agent present in several Panax species. While its concentration varies, the fundamental neuroprotective and anti-inflammatory activities are consistently reported. Further direct comparative studies are warranted to elucidate the potential subtle differences in the bioactivity of this compound isolated from different Panax sources. This guide provides a foundational framework for researchers to design and execute such comparative investigations.

References

- 1. Ginsenosides in Panax genus and their biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diversity of Ginsenoside Profiles Produced by Various Processing Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. frontiersin.org [frontiersin.org]

- 6. A Review of Neuroprotective Effects and Mechanisms of Ginsenosides From Panax Ginseng in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective effect of Ginsenoside Re against neurotoxin-induced Parkinson's disease models via induction of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. academicjournals.org [academicjournals.org]

- 11. Repressing effect of transformed ginsenoside Rg3-mix against LPS-induced inflammation in RAW264.7 macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]

Independent Verification of Ginsenoside Rd2's Mechanism of Action: A Comparative Guide

This guide provides an objective comparison of the performance of Ginsenoside Rd2 with other alternatives, supported by experimental data. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of ginsenosides.

Comparative Performance of this compound and Alternatives

This compound, a protopanaxadiol-type saponin from Panax ginseng, has demonstrated a range of pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer effects. Its mechanism of action often involves the modulation of key signaling pathways such as NF-κB and PI3K/Akt. To objectively evaluate its efficacy, this section compares quantitative data of this compound with other ginsenosides and existing therapeutic agents.

Neuroprotective Effects

This compound has shown significant neuroprotective capabilities, particularly in the context of ischemic stroke.

Table 1: Comparison of Neuroprotective Effects of this compound and Other Agents in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)

| Compound | Dosage | Administration Time | Infarct Volume Reduction (%) | Neurological Deficit Improvement | Reference |

| This compound | 50 mg/kg | 4 hours post-MCAO | Significant reduction | Significant improvement | [1][2] |

| Edaravone | 3 mg/kg | 30 minutes pre-MCAO | Less effective than Rd2 | Less effective than Rd2 | [1][2] |

| PBN | 100 mg/kg | 30 minutes pre-MCAO | Slightly less effective than Rd2 | Not specified | [1][2] |

Anti-inflammatory Activity

This compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. A comparative study on six major ginsenosides revealed that while Rd2 possesses anti-inflammatory activity, other ginsenosides like Rg1, Rg3, and Rf showed more potent effects in a lipopolysaccharide (LPS)-induced RAW264.7 cell model.

Table 2: Comparative Anti-inflammatory Effects of Various Ginsenosides in LPS-stimulated RAW264.7 Macrophages

| Ginsenoside | Effect on Pro-inflammatory Cytokine Expression | Effect on Cell Pyroptosis | Overall Anti-inflammatory Ranking in Study | Reference |

| This compound | Moderate reduction | Moderate inhibition | Moderate | [3] |

| Ginsenoside Rg1 | Significant reduction | Significant inhibition | High | [3][4] |

| Ginsenoside Rg3 | Significant reduction | Significant inhibition | High | [3][4] |

| Ginsenoside Rf | Significant reduction | Significant inhibition | High | [3] |

| Ginsenoside Re | Lower reduction | Lower inhibition | Low | [3] |

| Ginsenoside Rb1 | Lower reduction | Lower inhibition | Low | [3][4] |

Anticancer Activity

Ginsenosides, including Rd2, have been investigated for their potential in cancer therapy. While direct comparative studies with Rd2 are limited, data on other ginsenosides like Rh2 and Compound K provide a basis for comparison. The anticancer activity of ginsenosides is often cell-type dependent.

Table 3: Comparative Cytotoxicity (IC50) of Ginsenosides in Various Cancer Cell Lines

| Ginsenoside | Cell Line | IC50 (µM) | Reference |

| This compound | - | Data not available in direct comparison | - |

| Ginsenoside Rh2 | MDA-MB-231 (Breast Cancer) | 27.00 | [5] |

| MCF-7 (Breast Cancer) | 67.48 | [5] | |

| PC-3 (Prostate Cancer) | 62.66 (free form) | [6] | |

| NCI-H460 (Lung Cancer) | 368.32 (20(R)-isomer, 72h) | [7] | |

| Compound K | Human Astroglial Cells | Inhibited TNF-α-induced ICAM-1 expression | [8] |

Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by modulating critical intracellular signaling pathways, primarily the NF-κB and PI3K/Akt pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB in response to inflammatory stimuli like LPS.[9] This inhibition leads to the downregulation of pro-inflammatory genes such as iNOS and COX-2.[9]

References

- 1. Ginsenoside Rd in Experimental Stroke: Superior Neuroprotective Efficacy with a Wide Therapeutic Window - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ginsenoside rd in experimental stroke: superior neuroprotective efficacy with a wide therapeutic window - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of Anti-Inflammatory Effects of Six Ginsenosides and Rg1 Regulation of Macrophage Polarization and Metabolites to Alleviate Colitis [mdpi.com]

- 4. Pro-Resolving Effect of Ginsenosides as an Anti-Inflammatory Mechanism of Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 5. e-jarb.org [e-jarb.org]

- 6. Assessment of a New Ginsenoside Rh2 Nanoniosomal Formulation for Enhanced Antitumor Efficacy on Prostate Cancer: An in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. phcog.com [phcog.com]

- 8. Ginsenosides compound K and Rh(2) inhibit tumor necrosis factor-alpha-induced activation of the NF-kappaB and JNK pathways in human astroglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ginsenoside Rd inhibits the expressions of iNOS and COX-2 by suppressing NF-κB in LPS-stimulated RAW264.7 cells and mouse liver - PMC [pmc.ncbi.nlm.nih.gov]

Benchmarking Ginsenoside Rd2: A Comparative Analysis of its Inhibitory Activity

For Immediate Release

[City, State] – [Date] – In the landscape of therapeutic compound development, particularly for neurodegenerative and inflammatory diseases, the ginsenoside Rd2 is emerging as a compound of significant interest. New comparative analyses highlight its potential by benchmarking its activity against established inhibitors of key biological pathways. This guide offers researchers, scientists, and drug development professionals an objective comparison of this compound's performance, supported by available experimental data.

This compound, a saponin derived from Panax ginseng, has demonstrated noteworthy neuroprotective, anti-inflammatory, and potential anti-cancer properties. Its mechanism of action often involves the modulation of critical signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB), cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and the N-methyl-D-aspartate (NMDA) receptor. This report synthesizes data from various studies to provide a quantitative comparison of Ginsenoside Rd (a closely related compound for which more comparative data is available) and other ginsenosides against known inhibitors of these targets.

Comparative Inhibitory Activity

The following table summarizes the available quantitative data on the inhibitory activity of Ginsenoside Rd and other relevant compounds against key biological targets. It is important to note that direct head-to-head comparative studies for this compound with established non-ginsenoside inhibitors are limited. The data for Ginsenoside Rd is presented here as a close surrogate to provide a preliminary benchmark.

| Target | Compound | Inhibitor Type | IC50/EC50 | Cell Line/System | Reference |

| NMDA Receptor | Ginsenoside Rd | Ginsenoside | EC50: 7.7 μM | Cultured Rat Cortical Neurons | [1] |

| Memantine | Known Antagonist | Therapeutically relevant concentration: 1 μM | In vitro (LTP in CA1 region) | [2] | |

| NF-κB | Ginsenoside Rk3 | Ginsenoside | IC50: 15.32 ± 0.29 μM | SK-Hep1 cells | [3] |

| Ginsenoside Rs4 | Ginsenoside | IC50: 11.98 ± 0.85 μM | SK-Hep1 cells | [3] | |

| Apigenin | Positive Control | IC50: 3.60 ± 0.21 μM | SK-Hep1 cells | [3] | |

| COX-2 (PGE2 Production) | Ginsenoside Rd | Ginsenoside | More effective at 100 μM than Dexamethasone at 10 μM | LPS-stimulated RAW264.7 cells | [4] |

| Dexamethasone | Known Inhibitor | Less effective at 10 μM than Ginsenoside Rd at 100 μM | LPS-stimulated RAW264.7 cells | [4] | |

| iNOS | Aminoguanidine | Known Inhibitor | IC50: 2.1 μM | Mouse iNOS enzyme assay | [5] |

| FR038251 | Novel Inhibitor | IC50: 1.7 μM | Mouse iNOS enzyme assay | [5] | |

| FR191863 | Novel Inhibitor | IC50: 1.9 μM | Mouse iNOS enzyme assay | [5] |

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated.

Caption: Anti-inflammatory pathway of this compound.

Caption: Modulation of NMDA receptor by this compound.

Caption: General experimental workflow for IC50 determination.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are summaries of the typical protocols used in the referenced studies.

NMDA Receptor Current Measurement in Cultured Neurons[1]

-

Cell Culture: Primary cortical neurons are isolated from rat embryos and cultured on poly-D-lysine-coated glass coverslips.

-

Electrophysiology: Whole-cell patch-clamp recordings are performed on neurons. The external solution contains NaCl, KCl, CaCl2, HEPES, and glucose, with pH adjusted to 7.4. The internal pipette solution contains CsF, CsCl, EGTA, and HEPES, with pH adjusted to 7.2.

-

Drug Application: NMDA receptor-mediated currents are evoked by the application of NMDA and glycine. Ginsenoside Rd is applied at various concentrations to the external solution to determine its effect on the NMDA-evoked currents.

-

Data Analysis: The peak amplitude of the NMDA-evoked current is measured before and after the application of Ginsenoside Rd. The concentration-response curve is then plotted to calculate the EC50 value.

NF-κB Luciferase Reporter Assay[3]

-

Cell Line and Transfection: A human hepatoma cell line (e.g., SK-Hep1) is transiently co-transfected with an NF-κB-luciferase reporter plasmid and a β-galactosidase expression plasmid (for normalization).

-

Treatment: After transfection, cells are pre-treated with various concentrations of ginsenosides or a known inhibitor (e.g., apigenin) for 1 hour. Subsequently, the cells are stimulated with a pro-inflammatory agent like tumor necrosis factor-alpha (TNF-α) to activate the NF-κB pathway.

-

Luciferase Assay: Following treatment, cell lysates are collected, and luciferase activity is measured using a luminometer. β-galactosidase activity is also measured for normalization of transfection efficiency.

-

Data Analysis: The relative luciferase activity is calculated, and the IC50 values are determined from the dose-response curves.

Measurement of Prostaglandin E2 (PGE2) Production[4]

-

Cell Culture: Macrophage cell line (e.g., RAW264.7) is seeded in 96-well plates.

-

Treatment: Cells are pre-treated with various concentrations of Ginsenoside Rd or a known inhibitor (e.g., dexamethasone) for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce inflammation and COX-2 expression.

-

PGE2 Measurement: After an incubation period, the cell culture supernatant is collected. The concentration of PGE2 in the supernatant is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: The percentage of inhibition of PGE2 production is calculated relative to the LPS-stimulated control, and the effectiveness of Ginsenoside Rd is compared to the known inhibitor.

In Vitro iNOS Enzyme Assay[5]

-

Enzyme Source: Recombinant mouse iNOS is used as the enzyme source.

-

Assay Mixture: The reaction mixture contains the iNOS enzyme, L-arginine (substrate), and necessary co-factors (e.g., NADPH, FAD, FMN, and tetrahydrobiopterin) in a buffer solution.

-

Inhibitor Addition: Various concentrations of the test compounds (e.g., aminoguanidine and other novel inhibitors) are added to the assay mixture.

-

Nitrite Measurement: The reaction is initiated and incubated at 37°C. The amount of nitric oxide (NO) produced is determined by measuring the accumulation of its stable end-product, nitrite, using the Griess reagent.

-

Data Analysis: The percentage of iNOS inhibition is calculated for each compound concentration, and the IC50 value is determined from the dose-response curve.

Conclusion

The available data suggests that Ginsenoside Rd possesses significant inhibitory activity against key targets in inflammatory and neurodegenerative pathways. While direct comparative data with established inhibitors is still emerging for this compound, the findings for the closely related Ginsenoside Rd indicate its potential as a potent modulator of the NMDA receptor and inflammatory cascades involving NF-κB and COX-2. Further head-to-head studies are warranted to fully elucidate the therapeutic potential of this compound in comparison to current standards of care. The detailed protocols provided herein offer a foundation for such future investigations.

References

- 1. Protopanaxadiol ginsenoside Rd protects against NMDA receptor-mediated excitotoxicity by attenuating calcineurin-regulated DAPK1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The NMDA receptor antagonist memantine as a symptomatological and neuroprotective treatment for Alzheimer's disease: preclinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. Ginsenoside Rd inhibits the expressions of iNOS and COX-2 by suppressing NF-κB in LPS-stimulated RAW264.7 cells and mouse liver - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety Operating Guide

Navigating the Safe Disposal of Ginsenoside Rd2: A Procedural Guide

Immediate Safety and Handling for Disposal

Before initiating any disposal procedure, it is imperative to consult your institution's environmental health and safety (EHS) guidelines, as local, regional, and national regulations will ultimately govern the approved disposal methods. The following table summarizes key safety information derived from safety data sheets of related compounds.

| Hazard and Precaution | Description | Relevant Precautionary Statements |

| Toxicity | Some ginsenosides are classified as harmful if swallowed. | P264: Wash thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P330: Rinse mouth.[1][2] |

| Personal Protective Equipment (PPE) | To minimize exposure during handling and disposal. | Wear protective gloves, a lab coat, and splash goggles or safety glasses with side-shields.[3][4] |